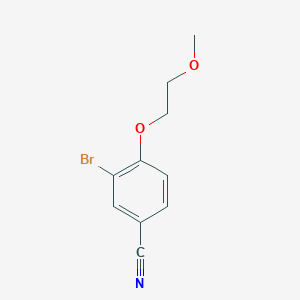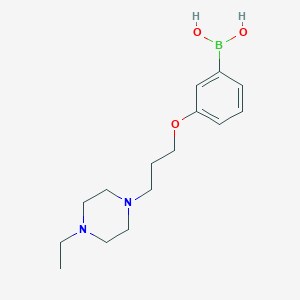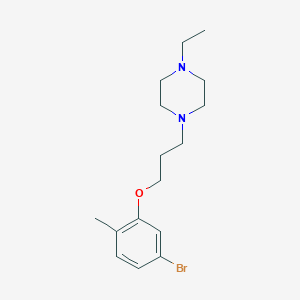
3-Bromo-4-(2-methoxyethoxy)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be achieved from 3, 4-bis (2-methoxyethoxy)benzaldehyde. The traditional synthetic method required harsh reaction conditions and long reaction time. 3, 4-Bis (2-methoxyethoxy)benzaldehyde and hydroxylamine hydrochloride were conducted in formic acid using a certain amount of pyridine as a catalyst .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
-
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : “3-Bromo-4-(2-methoxyethoxy)benzonitrile” is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile .
- Method : The specific synthesis methods are not detailed in the source, but it typically involves a series of organic reactions .
- Results : The successful synthesis of 3-bromo-2-iodo-4-methoxy-benzonitrile .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : This compound is used as an intermediate in the synthesis of various pharmaceuticals .
- Method : While the specific methods are not detailed, pharmaceutical intermediates are typically used in various stages of drug synthesis .
- Results : The production of various pharmaceuticals .
-
Theoretical Investigations
- Field : Computational Chemistry
- Application : A similar compound, 3-bromo-4-methyl benzonitrile, has been studied theoretically for its structural, vibrational, and optical properties .
- Method : Density functional theory (DFT) calculations with B3LYP using 6-311++G(d,p) basis set were used. Fourier Transform InfraRed (FTIR) and Fourier Transform -Raman (FT-Raman) spectrum were investigated and compared with the experimental data .
- Results : The first order hyperpolarizability calculated by quantum chemical calculations shows that the title compound is an efficient molecule for future applications in non-linear optics .
Safety And Hazards
The safety data sheet for a similar compound, 3-Bromo-4-(2-methoxyethoxy)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
Propiedades
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQINDIEFCDHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-methoxyethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)
